2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a synthetic organic compound It features a chlorophenyl group and an isoindole moiety, which are common in various pharmaceutical and industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor, such as phthalic anhydride, with an amine.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl derivative reacts with the isoindole intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole ring.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a useful intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. The presence of the chlorophenyl and isoindole groups suggests it could have bioactive properties, possibly acting as an enzyme inhibitor or receptor ligand.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the isoindole moiety might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-3-yl)acetamide: Similar structure but with a different position of the isoindole moiety.
2-(4-bromophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chlorophenyl and isoindole groups in 2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-3-1-9(2-4-10)7-14(20)18-11-5-6-12-13(8-11)16(22)19-15(12)21/h1-6,8H,7H2,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITMJJAIOSPSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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